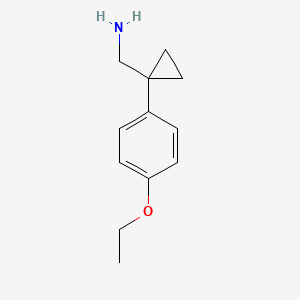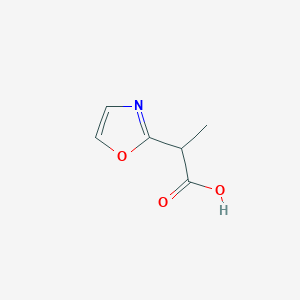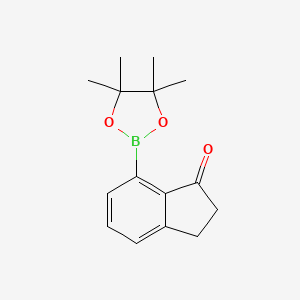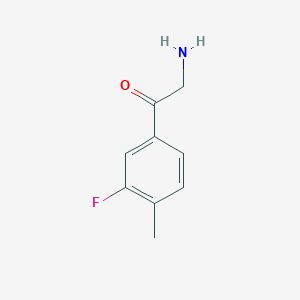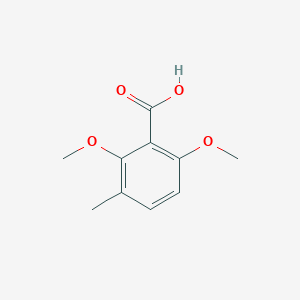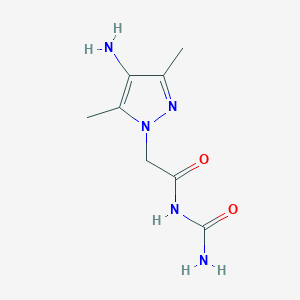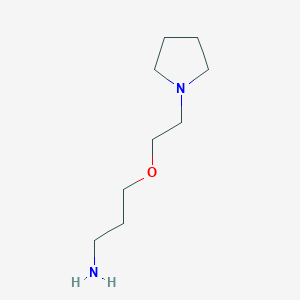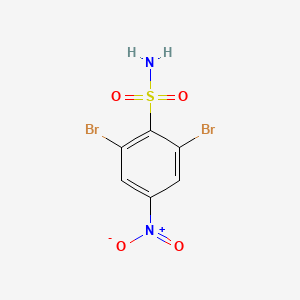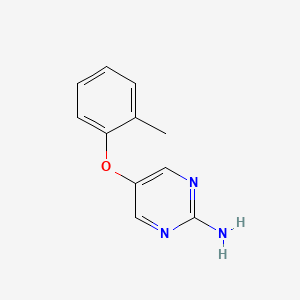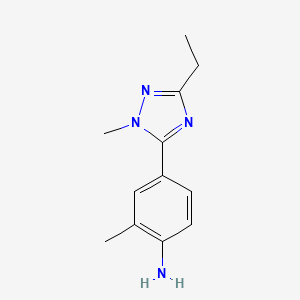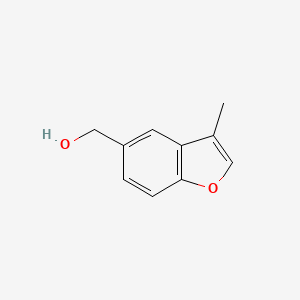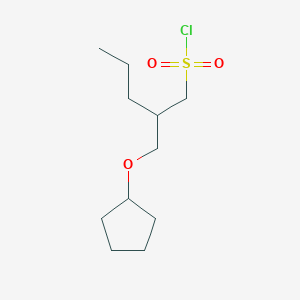
1-Benzoyl-3-(fluoromethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3-(fluoromethyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a benzoyl group and a fluoromethyl group
Méthodes De Préparation
The synthesis of 1-Benzoyl-3-(fluoromethyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride as the acylating agent.
Fluoromethylation: The fluoromethyl group is introduced using fluoromethylating agents under specific reaction conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-Benzoyl-3-(fluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzoyl-3-(fluoromethyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active compounds, potentially targeting specific enzymes or receptors.
Material Science: This compound can be used in the synthesis of advanced materials with unique properties, such as enhanced stability or reactivity.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, providing insights into its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-3-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The benzoyl group may facilitate binding to hydrophobic pockets in proteins, while the fluoromethyl group can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Benzoyl-3-(fluoromethyl)pyrrolidine can be compared with similar compounds such as:
1-Benzoyl-3-methylpyrrolidine: Lacks the fluorine atom, which may result in different reactivity and stability.
1-Benzoyl-3-(chloromethyl)pyrrolidine:
1-Benzoyl-3-(bromomethyl)pyrrolidine: Similar to the chloromethyl derivative but with a bromine atom, affecting its reactivity and interactions.
The uniqueness of this compound lies in the presence of the fluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H14FNO |
|---|---|
Poids moléculaire |
207.24 g/mol |
Nom IUPAC |
[3-(fluoromethyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H14FNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Clé InChI |
SQOOWSBKSPOKNX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CF)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)
